molecular formula C18H23NO2 B1647993 Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone CAS No. 192885-02-2

Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone

Cat. No.: B1647993
CAS No.: 192885-02-2
M. Wt: 285.4 g/mol
InChI Key: SOZLKVUYPDRIMD-UHFFFAOYSA-N
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Description

Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone is a compound of significant interest in various fields of biological research. This article delves into its biological activity, exploring its applications in pharmaceuticals, agriculture, and material science while presenting relevant data and findings from diverse studies.

  • Molecular Formula: C18H23NO2
  • Molecular Weight: 285.38 g/mol
  • CAS Number: 192885-02-2

Applications in Biological Research

Pharmaceutical Development:
The compound is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. It has shown promise in targeting neurological disorders and cancer treatments. The incorporation of the 1,3-oxazole moiety enhances its bioactivity, making it a candidate for drug development aimed at various biological targets.

Agricultural Chemicals:
In agricultural applications, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. This enhancement leads to better crop yields and pest management strategies.

Material Science:
Research into advanced materials has revealed potential applications for this compound in creating polymers with unique properties that can be utilized in various industrial applications.

Anticancer Potential

Recent studies highlight the anticancer properties of compounds containing the 1,3-oxazole scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (μM)
MCF-70.12 - 2.78
A5490.11 - 1.47
A3750.65 - 2.41

These values indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents like doxorubicin and tamoxifen .

The mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II

These targets are critical in cancer biology as they regulate DNA synthesis and cell cycle progression .

Case Studies and Research Findings

A review of recent literature reveals a growing body of evidence supporting the biological activity of oxazole derivatives:

  • Antitumor Activity: A study demonstrated that derivatives with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
  • Cytotoxicity Studies: In vitro evaluations indicated that certain derivatives showed IC50 values lower than traditional chemotherapeutics across multiple cancer cell lines .
  • Enzyme Inhibition: Research has confirmed that cyclopropyl derivatives can selectively inhibit enzymes such as carbonic anhydrases at nanomolar concentrations, showcasing their potential as therapeutic agents .

Properties

IUPAC Name

cyclopropyl-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-17(2)11-21-16(19-17)18(3,4)14-9-7-13(8-10-14)15(20)12-5-6-12/h7-10,12H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLKVUYPDRIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)C(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-α,α-dimethyl-α-(4,4-dimethyloxazolin-2-yl)toluene, prepared according to Example 2, (10.0 g. 0.0338 mole) in 400 mL THF was cooled to −78° C., n-butyllithium (16 mL, 0.042 mole) was added via syringe, and the mixture was stirred at −78° C. for 30 minutes. While keeping the temperature below −75° C., N,N-dimethyl cyclopropylcarboxylic acid amide (11.5 g, 0.102 mole) in 30 mL THF was added dropwise, and the mixture was stirred at −78° C. for 30 minutes. The mixture was allowed to warm to −15° C., and was quenched with water. The product was extracted with methylene chloride, washed with saturated NaCl solution, dried over Na2SO4, and concentrated. The residue was cooled to 0° C., treated with minimal acetonitrile, and filtered, to afford 6.95 g of 4-(cyclopropyl-oxo-methyl)-α,α-dimethyl-α-(4,4-dimethyloxazolin-2-yl)toluene as a white solid (72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
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Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.